4-Propylheptanenitrile
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Overview
Description
4-Propylheptanenitrile is an organic compound with the molecular formula C10H19N . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propylheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated using phosphorus (V) oxide to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Propylheptanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, nitriles can be hydrolyzed to form carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Grignard Reaction: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (e.g., RMgX).
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
4-Propylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propylheptanenitrile involves its interaction with various molecular targets and pathways. As a nitrile, it can participate in nucleophilic addition reactions, where the cyano group acts as an electrophile. This allows it to form bonds with nucleophiles, leading to the formation of new compounds .
Comparison with Similar Compounds
4-Propylheptane: A structurally similar compound but lacks the cyano group.
Heptanenitrile: Another nitrile with a shorter carbon chain.
Uniqueness: 4-Propylheptanenitrile is unique due to its specific carbon chain length and the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
4-propylheptanenitrile |
InChI |
InChI=1S/C10H19N/c1-3-6-10(7-4-2)8-5-9-11/h10H,3-8H2,1-2H3 |
InChI Key |
XUROWVIHRPYJJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CCC#N |
Origin of Product |
United States |
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